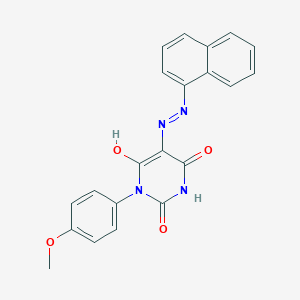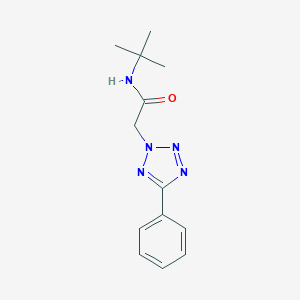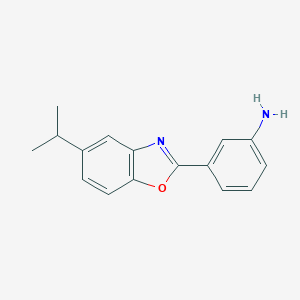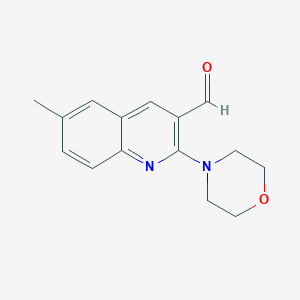
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde” is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(morpholin-4-yl)quinoline-3-carbaldehyde has been condensed with 2-[(4aminopentyl)(ethyl)amino]ethanol in an alcoholic solvent, preferably isopropyl alcohol, to form an imine intermediate. This intermediate is then reduced with a suitable reducing agent, preferably sodium borohydride, to yield corresponding amine derivatives of quinolone .
Physical And Chemical Properties Analysis
The molecular weight of “6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde” is 256.30, and its molecular formula is C15H16N2O2 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I have access to.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Applications
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde has been explored for its potential therapeutic applications. Its structure is conducive to modification, allowing it to bind to various biological targets. For instance, quinoline derivatives have been studied for their inhibitory activity against phosphodiesterase (PDE) enzymes . These enzymes are significant in the regulation of intracellular levels of cyclic nucleotides and are therapeutic targets for various diseases, including neurodegenerative disorders and cancer.
Material Science: Advanced Material Synthesis
In material science, this compound’s unique molecular structure could be utilized in the synthesis of advanced materials. Quinoline derivatives are known for their ability to interact with light and metals, which can be advantageous in creating new photovoltaic materials or metal-organic frameworks (MOFs) for gas storage or catalysis .
Environmental Science: Pollutant Detection and Remediation
The reactivity of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde can be harnessed in environmental science for the detection and remediation of pollutants. Its ability to form complexes with metals can be used in designing sensors for heavy metal ions in water sources . Additionally, its structural framework could be modified to create compounds that degrade or neutralize environmental toxins.
Analytical Chemistry: Development of Analytical Reagents
This compound’s molecular framework makes it suitable for developing analytical reagents. Quinoline derivatives can be used to create fluorescent probes for the detection of ions or molecules in complex biological or environmental samples. Their fluorescence properties can be tuned for high sensitivity and selectivity in various analytical applications .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde can be used to study enzyme inhibition. Its structure allows it to interact with enzymes’ active sites, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors that can regulate metabolic pathways or treat diseases .
Pharmacology: Drug Design and Discovery
The pharmacological potential of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde lies in its capacity to serve as a scaffold in drug design. Its quinoline core is a common motif in many pharmacologically active compounds, and modifications to its structure can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Propiedades
IUPAC Name |
6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-2-3-14-12(8-11)9-13(10-18)15(16-14)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMBTTGOVAITPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332205 |
Source


|
| Record name | 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde | |
CAS RN |
433688-22-3 |
Source


|
| Record name | 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


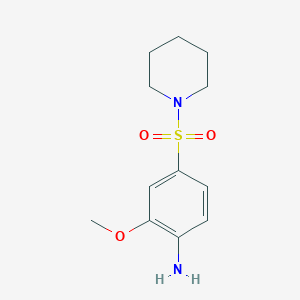
![2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B470034.png)
![5-(4-Ethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B470035.png)
![2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B470040.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B470041.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B470048.png)
![N-[(4-bromophenoxy)acetyl]-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B470065.png)
![N-[(2-methylphenoxy)acetyl]-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B470076.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B470101.png)
![N-[[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2-methylbenzamide](/img/structure/B470144.png)
